molecular formula C24H38O4 B1209999 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid CAS No. 2393-61-5

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid

Cat. No. B1209999
CAS RN: 2393-61-5
M. Wt: 390.6 g/mol
InChI Key: JWZBXKZZDYMDCJ-IJPFKRJSSA-N
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Description

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is a type of bile acid . It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor . It is also known as Hyodeoxycholic acid .


Synthesis Analysis

The synthesis of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid involves the oxidation of goose deoxycholic acid with sodium hypochlorite. The reaction temperature is controlled at -15°C, and acetic acid is used to adjust the acidity. Methanol is used as a solvent. The crude product is made into a barium salt, the barium is then removed, and finally, the high-purity 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is obtained by recrystallization with methanol and water .


Molecular Structure Analysis

The molecular formula of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is C24H38O4 . It has a net charge of 0, an average mass of 390.564, and a mono-isotopic mass of 390.27701 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid include a density of 1.1±0.1 g/cm^3, a boiling point of 545.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.3 mmHg at 25°C . It also has an enthalpy of vaporization of 94.8±6.0 kJ/mol and a flash point of 298.0±19.7 °C .

properties

IUPAC Name

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZBXKZZDYMDCJ-IJPFKRJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946753
Record name 3-Hydroxy-6-oxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid

CAS RN

2393-61-5
Record name 6-Ketolithocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-6-oxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5β-Cholanic acid-3α-ol-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-KETOLITHOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the significance of studying the biotransformation of lithocholic acid, and how is 6-ketolithocholic acid involved?

A: Lithocholic acid is a secondary bile acid known for its hepatotoxicity. Understanding its metabolic pathways is crucial for developing strategies to mitigate its harmful effects. Research shows that hepatic microsomal oxidation, primarily mediated by cytochrome P450 (P450) enzymes, plays a significant role in detoxifying lithocholic acid [, , ]. 6-Ketolithocholic acid (3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic acid) has been identified as a minor metabolite produced during this biotransformation process, particularly in humans []. While not the major metabolite, its formation contributes to the overall detoxification of lithocholic acid.

Q2: Which enzymes are primarily responsible for the formation of 6-ketolithocholic acid from lithocholic acid in humans?

A: Research utilizing human liver microsomes and recombinant P450 enzymes has identified CYP3A4 as the main enzyme responsible for 6-ketolithocholic acid formation from lithocholic acid []. This finding highlights the significance of CYP3A4 in the hepatic metabolism and detoxification of lithocholic acid.

Q3: Besides 6-ketolithocholic acid, what are the other metabolites of lithocholic acid produced by human liver microsomes, and how do their formation rates compare?

A: Human liver microsomes produce several lithocholic acid metabolites. In descending order of formation rate, they are: 3-ketocholanoic acid, hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and lastly, 6-ketolithocholic acid []. This indicates that while 6-ketolithocholic acid is formed, other metabolic pathways, particularly the formation of 3-ketocholanoic acid, are favored in the hepatic microsomal biotransformation of lithocholic acid.

Q4: What is the potential impact of identifying these lithocholic acid metabolic pathways on future research and therapeutic development?

A4: A thorough understanding of lithocholic acid metabolism, including the formation of metabolites like 6-ketolithocholic acid, is crucial for several reasons. Firstly, it helps to understand the mechanisms of lithocholic acid-induced hepatotoxicity. Secondly, it can aid in developing strategies to enhance the detoxification of lithocholic acid, potentially through modulating the activity of enzymes like CYP3A4. Lastly, this knowledge may contribute to the development of new therapeutic interventions for cholestatic liver diseases, where lithocholic acid accumulation plays a significant role.

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